molecular formula C7H16N4O2 B3285414 Ethyl (4-aminopiperazin-1-yl)carbamate CAS No. 803633-59-2

Ethyl (4-aminopiperazin-1-yl)carbamate

Cat. No. B3285414
CAS RN: 803633-59-2
M. Wt: 188.23 g/mol
InChI Key: FGDVLBBIMCCHHA-UHFFFAOYSA-N
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Description

Ethyl (4-aminopiperazin-1-yl)carbamate, also known as EAPC, is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. EAPC is a carbamate derivative that has been synthesized through various chemical methods, and its unique structure has led to numerous studies exploring its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

The mechanism of action of Ethyl (4-aminopiperazin-1-yl)carbamate is not yet fully understood. However, studies have shown that Ethyl (4-aminopiperazin-1-yl)carbamate inhibits the activity of carbonic anhydrase, an enzyme that is involved in various physiological processes, including acid-base balance, respiration, and bone resorption. Ethyl (4-aminopiperazin-1-yl)carbamate has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects
Ethyl (4-aminopiperazin-1-yl)carbamate has been shown to have various biochemical and physiological effects. Studies have shown that Ethyl (4-aminopiperazin-1-yl)carbamate can induce apoptosis, a process of programmed cell death, in cancer cells. Ethyl (4-aminopiperazin-1-yl)carbamate has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest. Additionally, Ethyl (4-aminopiperazin-1-yl)carbamate has been shown to have anticonvulsant activity and can reduce the severity and frequency of seizures.

Advantages and Limitations for Lab Experiments

Ethyl (4-aminopiperazin-1-yl)carbamate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity. Additionally, Ethyl (4-aminopiperazin-1-yl)carbamate has been shown to have low toxicity and can be administered in high doses without causing adverse effects. However, Ethyl (4-aminopiperazin-1-yl)carbamate has some limitations, including its limited solubility in water and its potential to form complexes with metal ions, which can affect its activity.

Future Directions

There are several potential future directions for research on Ethyl (4-aminopiperazin-1-yl)carbamate. One area of interest is the development of new cancer drugs based on Ethyl (4-aminopiperazin-1-yl)carbamate. Additionally, Ethyl (4-aminopiperazin-1-yl)carbamate could potentially be used in the treatment of other diseases, such as epilepsy and Alzheimer's disease. Further studies are needed to fully understand the mechanism of action of Ethyl (4-aminopiperazin-1-yl)carbamate and its potential applications in various fields.
Conclusion
In conclusion, Ethyl (4-aminopiperazin-1-yl)carbamate is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. Ethyl (4-aminopiperazin-1-yl)carbamate can be synthesized through various methods and has been studied extensively for its potential applications in the development of new drugs. While the mechanism of action of Ethyl (4-aminopiperazin-1-yl)carbamate is not yet fully understood, studies have shown that it has various biochemical and physiological effects. Further studies are needed to fully understand the potential of Ethyl (4-aminopiperazin-1-yl)carbamate and its future directions in scientific research.

Scientific Research Applications

Ethyl (4-aminopiperazin-1-yl)carbamate has been studied extensively for its potential applications in various fields. One of the most promising areas of research is its use in the development of new drugs. Ethyl (4-aminopiperazin-1-yl)carbamate has been shown to exhibit antitumor activity in vitro and in vivo, making it a potential candidate for the development of new cancer drugs. Additionally, Ethyl (4-aminopiperazin-1-yl)carbamate has been shown to have anticonvulsant activity and could potentially be used in the treatment of epilepsy.

properties

IUPAC Name

ethyl N-(4-aminopiperazin-1-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N4O2/c1-2-13-7(12)9-11-5-3-10(8)4-6-11/h2-6,8H2,1H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDVLBBIMCCHHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NN1CCN(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (4-aminopiperazin-1-yl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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